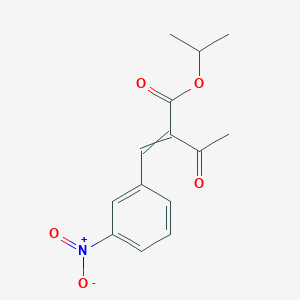

Isopropyl 2-(3-nitrobenzylidene)acetoacetate

Descripción

Position within Contemporary Organic Synthesis

Isopropyl 2-(3-nitrobenzylidene)acetoacetate is a prominent example of an α,β-unsaturated ketoester, a class of compounds that are highly valued in organic synthesis for their dual reactivity. The synthesis of this compound is a classic illustration of the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, in this case, 3-nitrobenzaldehyde (B41214) and isopropyl acetoacetate (B1235776), respectively. The presence of the electron-withdrawing nitro group on the benzene (B151609) ring activates the aldehyde, facilitating the reaction.

The primary significance of this compound in contemporary synthesis lies in its role as a key precursor in multicomponent reactions, most notably the Hantzsch dihydropyridine (B1217469) synthesis. The Hantzsch reaction is a one-pot condensation of an aldehyde, a β-ketoester, and a nitrogen donor (like ammonia), which leads to the formation of dihydropyridines. These heterocyclic scaffolds are of immense importance in medicinal chemistry.

Significance as a Versatile Synthetic Intermediate

The versatility of this compound is most profoundly demonstrated in its application as a pivotal intermediate in the synthesis of 1,4-dihydropyridine (B1200194) (DHP) derivatives. DHPs are a class of compounds renowned for their pharmacological activities, particularly as calcium channel blockers used in the treatment of hypertension.

A prime example of its utility is in the industrial synthesis of Azelnidipine, a third-generation dihydropyridine-based calcium channel blocker. In this synthesis, this compound serves as the C4-aryl substituted building block, which is crucial for the drug's therapeutic efficacy.

The reactivity of this compound is characterized by two main features that contribute to its versatility: the electrophilic β-carbon of the α,β-unsaturated system and the two carbonyl groups. These sites allow for a range of chemical transformations, although its predominant application remains in the Hantzsch reaction.

Research Trajectories and Scholarly Contributions

Scholarly contributions related to this compound have predominantly focused on the optimization of its synthesis to improve yield, purity, and economic viability, particularly for pharmaceutical applications. Research has explored various catalytic systems and reaction conditions for the Knoevenagel condensation.

Patented methods describe the use of various catalysts, including piperidine (B6355638) and acetic acid, as well as inorganic acids like concentrated sulfuric acid. google.com These studies aim to shorten reaction times, simplify purification processes, and utilize more environmentally benign solvents. For instance, the use of isopropanol (B130326) as a solvent has been reported to be advantageous over other organic solvents due to its lower toxicity and potential to enhance product yield and purity.

The table below summarizes different catalytic systems and conditions reported for the synthesis of this compound:

| Catalyst System | Solvent | Temperature (°C) | Reaction Time (hours) | Reported Yield (%) |

| Piperidine and Acetic Acid | Isopropanol | 80 | 4 | 91.4 |

| Concentrated Sulfuric Acid | Not specified | 0-4 | Not specified | High |

Further academic inquiry into the reactivity of this compound could unveil novel synthetic applications beyond its established role in dihydropyridine synthesis, potentially expanding its utility as a versatile intermediate in the construction of other complex molecules.

Structure

3D Structure

Propiedades

IUPAC Name |

propan-2-yl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5/c1-9(2)20-14(17)13(10(3)16)8-11-5-4-6-12(7-11)15(18)19/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZOTXZFYCRWQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001196789 | |

| Record name | 1-Methylethyl 2-[(3-nitrophenyl)methylene]-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001196789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39562-25-9 | |

| Record name | 1-Methylethyl 2-[(3-nitrophenyl)methylene]-3-oxobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39562-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylethyl 2-[(3-nitrophenyl)methylene]-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001196789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanoic acid, 2-[(3-nitrophenyl)methylene]-3-oxo-, 1-methylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization for Isopropyl 2 3 Nitrobenzylidene Acetoacetate

Elaboration of Dehydration Condensation Protocols

The dehydration condensation reaction to form Isopropyl 2-(3-nitrobenzylidene)acetoacetate can be effectively catalyzed by both bases and acids. Each approach presents distinct mechanistic pathways and requires specific optimization of parameters to achieve desired outcomes.

Base-Catalyzed Approaches: Mechanistic and Parametric Considerations

Base-catalyzed Knoevenagel condensation is a widely employed method for the synthesis of this compound. orientjchem.org The mechanism generally involves the deprotonation of the active methylene (B1212753) compound (isopropyl acetoacetate) to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (3-nitrobenzaldehyde). magritek.com A subsequent dehydration step yields the final α,β-unsaturated product. researchgate.net

Piperidine (B6355638), often used in conjunction with acetic acid to form piperidine acetate in situ, is a classic and highly effective catalyst for the Knoevenagel condensation. google.comtandfonline.com The catalytic cycle is more complex than simple base catalysis. Piperidine, a secondary amine, reacts with the aldehyde (3-nitrobenzaldehyde) to form an iminium ion. researchgate.netacs.org This iminium ion is more electrophilic than the original aldehyde, making it more susceptible to attack by the enolate of isopropyl acetoacetate (B1235776). acs.org The subsequent elimination of the piperidine catalyst regenerates it for further reaction cycles, leading to the formation of the desired product. researchgate.netacs.org

The use of a mixture of piperidine and acetic acid is common, with studies indicating that a 1:1 molar ratio is often preferred, suggesting the complete formation of piperidinium acetate. google.com This catalytic system has been shown to be highly efficient, significantly shortening reaction times. google.com While piperidine is the most documented catalyst, other organic bases like pyridine are also utilized in Knoevenagel-Doebner modifications of the reaction. tandfonline.comorganic-chemistry.org

The choice of solvent plays a critical role in the efficacy and selectivity of the synthesis of this compound. researchgate.net Solvents can influence reactant solubility, reaction rates, and the final purity of the product. A variety of organic solvents have been investigated, including alcohols and aprotic solvents. google.com

Isopropyl alcohol is frequently cited as a preferred solvent, demonstrating the ability to enhance both product yield and purity compared to solvents like toluene. google.comgoogle.com Its use also presents a lower toxicity profile. google.com Ethanol is another protic solvent used in this condensation. google.com

Aprotic solvents such as benzene (B151609), toluene, tetrahydrofuran (THF), and chloroform are also effective media for this reaction. google.comgoogle.com Research indicates that dehydration condensation in an aprotic solvent within a specific temperature range can lead to high-purity products in high yields. google.com Generally, polar aprotic solvents can accelerate the dehydration step of the Knoevenagel condensation. researchgate.net The selection of the optimal solvent is a key factor in process optimization. google.com

Below is a table summarizing the performance of different solvent systems.

| Solvent System | Catalyst | Typical Conditions | Observations | Reference |

| Isopropyl Alcohol | Piperidine/Acetic Acid | Reflux (approx. 80 °C) | Preferred solvent, enhances yield and purity, lower toxicity. | google.com |

| Toluene | Piperidine/Acetic Acid | Reflux | Effective, but may result in lower yield/purity compared to isopropanol (B130326). | google.comgoogle.com |

| Ethanol | Piperidine/Acetic Acid | Reflux | Viable protic solvent option. | google.com |

| Benzene | Piperidine/Acetic Acid | Reflux | Aprotic solvent used for the condensation. | google.com |

| Various Aprotics (Nitriles, Halogenated Hydrocarbons) | Base | 40-70 °C | Can produce high-purity product in high yield. | google.com |

Temperature is a critical parameter that significantly affects the reaction rate, yield, and purity of this compound. biotage.com The synthesis involves two key temperature-dependent stages: the condensation reaction and the subsequent crystallization/purification.

For the condensation reaction, temperatures in the range of 60 °C to 100 °C are typically employed. google.com One optimized procedure specifies that a reaction temperature of 80 °C provides the highest catalytic rate, leading to a more thorough reaction and improved yield. google.com A different protocol using aprotic solvents recommends a temperature range of 40 °C to 70 °C to minimize the formation of decomposition byproducts. google.com

The temperature during product crystallization is equally crucial for maximizing the isolated yield. google.com Cooling the reaction mixture post-condensation induces precipitation of the product. Studies have shown that crystallization at temperatures between -5 °C and 5 °C is optimal. google.comgoogle.com Within this range, a temperature of 0 °C is often preferred for achieving the highest yields. google.com Crystallization at higher temperatures, such as room temperature, leads to a significant reduction in yield. google.com

The following tables present data on the impact of reaction and crystallization temperatures on product yield.

Table 1: Effect of Reaction Time and Temperature on Yield

| Reaction Time (hours) | Reaction Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| 2 | 80 | 65.0 | google.com |

| 4 | 80 | 91.4 | google.com |

| 5 | 80 | 91.0 | google.com |

| 6 | 80 | 90.8 | google.com |

Table 2: Effect of Crystallization Temperature on Yield

| Crystallization Temperature | Yield (%) | Reference |

|---|---|---|

| Room Temperature | 65 | google.com |

| 5 °C | 88 | google.com |

| 0 °C | 91 | google.com |

Acid-Catalyzed Approaches: Performance Evaluation and Catalyst Efficiency

While less common than base-catalyzed methods, acid catalysis offers an alternative route for the synthesis of this compound. This approach avoids the use of organic bases and can be efficient under specific conditions.

Concentrated sulfuric acid can serve as an effective catalyst for the condensation of 3-nitrobenzaldehyde (B41214) with isopropyl acetoacetate. google.com The optimization of the catalyst loading is crucial for maximizing yield while minimizing catalyst consumption and the environmental impact associated with acidic waste. google.com

Research has established an optimal molar ratio of the reactants and catalyst. google.com The preferred ratio of 3-nitrobenzaldehyde to isopropyl acetoacetate to concentrated sulfuric acid is 1:(1-5):(0.26-0.41). google.com A specific embodiment of this method utilizes a molar ratio of 1:2:0.35, which has been shown to result in high product yields. google.com The procedure typically involves cooling the reaction mixture (0 to 4 °C) and adding the sulfuric acid to the isopropyl acetoacetate before introducing the 3-nitrobenzaldehyde. google.com This method is noted for its low catalyst consumption and high yield. google.com

Comparative Analysis of Synthetic Routes for this compound

The predominant synthetic pathway to this compound is the Knoevenagel condensation reaction. This method involves the dehydration condensation of 3-nitrobenzaldehyde with isopropyl acetoacetate. google.comgoogle.com While the core reactants remain consistent, variations in catalysts, solvents, and reaction conditions have been optimized to enhance yield, purity, and process efficiency. The compound is a known intermediate in the synthesis of the calcium antagonist Azelnidipine. google.comresearchgate.netresearchgate.net

Key synthetic approaches are primarily differentiated by the catalytic system and solvent choice. One common method employs a mixture of piperidine and acetic acid as the catalyst, often utilizing an alcohol like isopropanol as the solvent. google.comresearchgate.net An alternative and highly efficient route involves conducting the condensation in an aprotic solvent, such as toluene, in the presence of a base. google.com This latter approach is noted for its ability to produce high-purity product in a relatively short time. google.com

Temperature control is a critical parameter in optimizing the synthesis. A patented method specifies a precise reaction temperature range of 40°C to 70°C when using an aprotic solvent, which is crucial for achieving high yields and purity levels exceeding 99%. google.com In contrast, syntheses using isopropanol as a solvent have been conducted at temperatures ranging from 60°C to 100°C, with 80°C being cited as optimal for reaction speed and completeness. google.com The reaction time typically varies from 2 to 8 hours, depending on the specific conditions employed. google.com

The selection of the synthetic route has a direct impact on the final product's yield and the complexity of its purification. The method utilizing an aprotic solvent at a controlled temperature of 40-70°C has been reported to achieve a yield of 65% with high purity directly from the reaction mixture. google.com Another protocol, which involves stirring the reactants in isopropanol with a piperidinium acetate catalyst, reported a yield of 77% after recrystallization. researchgate.net

| Parameter | Route A | Route B |

|---|---|---|

| Reactants | 3-Nitrobenzaldehyde, Isopropyl acetoacetate | 3-Nitrobenzaldehyde, Isopropyl acetoacetate |

| Catalyst | Base (e.g., Piperidine) | Acetic Acid & Piperidine / Piperidinium acetate |

| Solvent | Aprotic Solvent (e.g., Toluene) | Isopropanol |

| Reaction Temperature | 40°C - 70°C | 60°C - 100°C (80°C preferred) |

| Reaction Time | Not specified, reaction completion checked by HPLC | 2 - 8 hours (4 hours preferred) |

| Reported Yield | 65% | 77% |

| Reported Purity | >99% | High purity after recrystallization |

| Reference | google.com | google.comresearchgate.net |

Advanced Purification and Isolation Techniques

Recrystallization Strategies: Solvent Selection and Crystallization Kinetics

Recrystallization is the primary technique for purifying crude this compound. google.comgoogle.com The choice of solvent is critical for effective purification, with the ideal solvent dissolving the compound well at higher temperatures but poorly at lower temperatures. Isopropanol has been identified as a particularly effective solvent for this purpose, used in multiple documented procedures to yield a high-purity, crystalline product. google.comresearchgate.net

Once the solution is saturated, a slow cooling process is initiated to promote the formation of well-defined crystals. One established method involves cooling the solution to a temperature range of -5°C to 5°C and allowing it to crystallize overnight under stirring. google.com This slow, controlled cooling is essential for maximizing the exclusion of impurities from the crystal lattice. After crystallization, the solid product is collected by filtration. google.comresearchgate.net The final drying step is also temperature-sensitive; drying the crystals at a temperature between 20°C and 70°C (more preferably 45°C to 65°C) is advised to further suppress decomposition. google.com

| Process Step | Parameter | Recommended Condition | Rationale | Reference |

|---|---|---|---|---|

| Solvent Selection | Solvent Type | Isopropanol | Provides good solubility at high temperatures and poor solubility at low temperatures. | google.comresearchgate.net |

| Dissolution | Temperature | 40°C - 70°C | Ensures complete dissolution while minimizing thermal decomposition of the product. | google.com |

| Crystallization | Temperature | -5°C - 5°C | Promotes high recovery of the purified product from the solution. | google.com |

| Crystallization | Time | Overnight | Allows for slow crystal growth, leading to higher purity. | google.com |

| Drying | Temperature | 20°C - 70°C | Effectively removes residual solvent without causing product degradation. | google.com |

Chromatographic Methods for High-Purity this compound

While optimized synthesis and recrystallization can yield high-purity this compound, chromatographic techniques serve as indispensable tools for both analytical assessment and preparative purification.

For analytical purposes, High-Performance Liquid Chromatography (HPLC) is utilized to monitor the progress of the synthesis reaction, ensuring it has reached completion before workup. google.com It is also a primary method for determining the final purity of the compound. Gas Chromatography (GC) is another analytical technique used to assess purity, with some commercial suppliers guaranteeing a purity of over 98.0% as determined by this method. These analytical methods are crucial for quality control and for validating the effectiveness of the purification steps.

For preparative purification, column chromatography is a standard laboratory technique capable of separating the target compound from impurities with very similar solubility profiles, which may not be effectively removed by recrystallization alone. Although some industrial-scale synthetic methods are designed to avoid the need for column chromatography to enhance process efficiency and reduce costs, it remains a valuable method for achieving the highest possible purity, especially for research and development purposes. google.com

| Method | Application Type | Specific Use | Reference |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Analytical | Monitoring reaction completion and assessing final product purity. | google.com |

| Gas Chromatography (GC) | Analytical | Quality control and determination of product purity (>98.0%). | |

| Column Chromatography | Preparative | High-purity separation of the compound from synthesis byproducts and impurities. | google.com |

Chemical Transformations and Mechanistic Insights of Isopropyl 2 3 Nitrobenzylidene Acetoacetate

Intermediacy in the Synthesis of Dihydropyridine-Based Pharmacophores

The structure of Isopropyl 2-(3-nitrobenzylidene)acetoacetate is ideally suited for the Hantzsch dihydropyridine (B1217469) synthesis, a classic multicomponent reaction that forms the core of numerous cardiovascular drugs. The compound serves as a Michael acceptor, reacting with an enamine and another carbonyl component to construct the central 1,4-dihydropyridine (B1200194) ring.

Precursor for Azelnidipine: Synthetic Pathways and Derivations

This compound is a crucial building block in the synthesis of Azelnidipine, a third-generation dihydropyridine calcium channel blocker. pkusz.edu.cn The synthesis begins with the formation of the title compound itself through a Knoevenagel condensation. This reaction involves the base-catalyzed condensation of 3-nitrobenzaldehyde (B41214) with isopropyl acetoacetate (B1235776). google.comchemicalbook.com The use of catalysts such as piperidine (B6355638) and acetic acid in a suitable solvent like isopropanol (B130326) facilitates the dehydration and formation of the benzylidene double bond. google.com

The reaction conditions for the Knoevenagel condensation can be optimized to achieve high yield and purity, which is critical for its subsequent use. google.com

| Reactants | Catalyst System | Solvent | Temperature (°C) | Typical Yield |

|---|---|---|---|---|

| 3-Nitrobenzaldehyde, Isopropyl acetoacetate | Piperidine, Acetic Acid | Isopropanol | ~80 | High |

| 3-Nitrobenzaldehyde, Isopropyl acetoacetate | Piperidinium Acetate | Isopropanol | 45-55 | ~65% |

Once synthesized, this compound is condensed with a second key intermediate, typically an amidinoacetate derivative such as 1-benzhydrylazetidin-3-yl 3-aminocrotonate, in a modified Hantzsch reaction to form the 2-amino-1,4-dihydropyridine core of Azelnidipine. google.com This cyclocondensation reaction assembles the final pharmacophore, incorporating the 3-nitrophenyl group at the C4 position of the dihydropyridine ring. google.com

Role in Nimodipine and Nitrendipine Synthesis

This compound also serves as a direct precursor in the synthesis of Nimodipine, another important calcium channel blocker used to reduce problems caused by subarachnoid hemorrhage. nih.gov The synthesis pathway involves a Hantzsch-type cyclocondensation where this compound reacts with 3-amino-butenoic acid-2-methoxyethyl ester. google.com This reaction constructs the asymmetric dihydropyridine ring of Nimodipine, which features an isopropyl ester at one side and a 2-methoxyethyl ester at the other. nih.govgoogle.com

In the case of Nitrendipine, a structurally similar dihydropyridine, the synthetic route is analogous. However, the commonly used precursor is the ethyl analogue, 2-(3-nitrobenzylidene)acetoacetic acid ethyl ester, which reacts with 3-aminocrotonic acid ethyl ester. While this compound is not the direct precursor, its chemistry is representative of the class of benzylidene acetoacetates essential for the synthesis of these drugs.

Functional Group Interconversions of this compound

The multiple functional groups within this compound allow for a variety of chemical transformations, enabling its use as a versatile scaffold for creating diverse chemical entities.

Reductive Transformations of the Nitro Moiety

The aromatic nitro group is a highly versatile functional group that can be reduced to various oxidation states, most commonly to an amino group. This transformation is significant as it converts a strongly electron-withdrawing group into a strongly electron-donating group, drastically altering the electronic properties of the aromatic ring and providing a handle for further functionalization (e.g., diazotization, acylation).

While literature on the specific reduction of this compound is limited, established methods for the reduction of aromatic nitro compounds are applicable. These methods range from catalytic hydrogenation to the use of metal/acid systems or metal-free reagents.

| Method | Reagents | Notes |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | Can also reduce the C=C double bond depending on conditions. |

| Metal/Acid Reduction | Sn/HCl, Fe/HCl, Zn/CH₃COOH | Classic methods, often require harsh acidic conditions. |

| Transfer Hydrogenation | Hydrazine, Ammonium formate | Milder conditions compared to direct hydrogenation. |

| Metal-Free Reduction | B₂pin₂/KOtBu in isopropanol | Offers high chemoselectivity for the nitro group. |

Oxidative Pathways and Resulting Chemical Species

The oxidative transformation of this compound is less commonly explored. However, the molecule possesses two primary sites susceptible to oxidation: the carbon-carbon double bond and the keto-ester functionality.

Oxidation of the Alkene : The electron-deficient C=C double bond can undergo oxidative cleavage, typically using strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup, or potassium permanganate (B83412) (KMnO₄). This would break the molecule into 3-nitrobenzaldehyde and an oxidized derivative of isopropyl acetoacetate. Epoxidation of the double bond, perhaps using a reagent like meta-chloroperoxybenzoic acid (m-CPBA), could also be a plausible transformation, yielding an epoxide that can be further manipulated.

Oxidation of the Carbonyl Group : The ketone portion of the β-keto-ester is generally resistant to oxidation without cleaving adjacent carbon-carbon bonds. Strong oxidants under harsh conditions could potentially lead to degradation of the molecule.

Specific studies on the controlled oxidation of this compound are not widely reported, likely because its primary utility lies in its role as a precursor where the core structure is preserved.

Nucleophilic Aromatic Substitution Reactions on the Nitrobenzylidene Scaffold

The presence of the strongly electron-withdrawing nitro group significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized Meisenheimer complex intermediate, followed by the departure of a leaving group.

In the case of this compound, the nitro group is at the 3-position. SNAr reactions are most effective when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows the negative charge of the Meisenheimer complex to be delocalized onto the nitro group. While the native hydrogen atoms on the ring are not leaving groups, if a suitable leaving group (like a halogen) were present at the C2, C4, or C6 positions of the 3-nitrophenyl ring, the molecule would be highly susceptible to substitution by strong nucleophiles (e.g., alkoxides, amines, thiols) at those positions. The activating effect of the nitro group would make such reactions feasible, providing a pathway to further derivatize the aromatic scaffold.

Condensation Reactions: Formation of Schiff Bases and Related Adducts

The structure of this compound, an α,β-unsaturated β-ketoester, dictates its reactivity towards nucleophiles such as primary amines. While the term "condensation reaction" is often associated with the formation of Schiff bases (imines) from a carbonyl group and a primary amine, the reaction pathway for this specific substrate is different.

Direct condensation at the ketone carbonyl to form a stable imine is generally not the favored pathway. Instead, the compound's conjugated system makes it an excellent Michael acceptor. Primary amines react preferentially via a conjugate addition (Michael addition) to the electron-deficient β-carbon of the benzylidene group. masterorganicchemistry.comyoutube.com This reaction leads to the formation of a Michael adduct rather than a classical Schiff base.

The mechanism involves the nucleophilic attack of the primary amine on the β-carbon, which breaks the carbon-carbon double bond and forms a new carbon-nitrogen bond. The resulting intermediate is an enolate, which is then protonated to yield the final, more stable adduct. masterorganicchemistry.com

Table 1: Michael Addition of Primary Amines to this compound

| Reactant 1 | Reactant 2 (Primary Amine) | Product Type |

| This compound | Aniline | β-Amino ketoester adduct |

| This compound | Benzylamine | β-Amino ketoester adduct |

| This compound | Cyclohexylamine | β-Amino ketoester adduct |

Steric and Electronic Effects on Cyclocondensation Reactivity

The reactivity of this compound in cyclocondensation reactions is significantly influenced by the steric and electronic properties of its constituent groups. These factors can affect reaction rates, yields, and even the feasibility of certain synthetic pathways.

Electronic Effects: The most significant electronic influence comes from the nitro group (-NO₂) at the meta-position of the phenyl ring. The nitro group is a potent electron-withdrawing group (EWG) through both inductive and resonance effects. This has several consequences:

Activation of the Michael Acceptor: The EWG character of the nitro group strongly polarizes the α,β-unsaturated system, making the β-carbon more electrophilic and highly susceptible to nucleophilic attack. This enhances the rate of initial conjugate addition steps in reactions like the Biginelli reaction.

Influence on Intermediates: The presence of the nitro group stabilizes anionic intermediates that may form during the reaction sequence, potentially lowering the activation energy of certain steps. In multicomponent reactions, aromatic aldehydes with EWGs are often found to be highly reactive.

Steric Effects: The primary source of steric influence is the isopropyl group of the ester moiety.

Steric Hindrance: Compared to a methyl or ethyl group, the bulkier isopropyl group can create steric hindrance. This may affect the approach of nucleophiles to the nearby carbonyl centers during cyclization steps. While generally a minor effect in many reactions, it can become significant with very bulky reactants or under specific catalytic conditions.

Conformational Influence: The size of the ester group can influence the preferred conformation of the molecule and its reaction intermediates, which in turn can impact the stereochemical outcome of cyclization reactions that form new chiral centers.

Table 2: Summary of Steric and Electronic Effects

| Group | Type of Effect | Influence on Reactivity |

| 3-Nitro Group | Electronic (Electron-Withdrawing) | Activates the C=C double bond for nucleophilic attack; stabilizes anionic intermediates. |

| Isopropyl Group | Steric (Bulky) | May introduce steric hindrance at the ester carbonyl, potentially affecting cyclization rates. |

Participation in Multicomponent Reactions and Analogous Synthetic Strategies (e.g., Biginelli Reaction)

This compound is an ideal substrate for use in multicomponent reactions (MCRs), most notably in variations of the Biginelli reaction. The classical Biginelli reaction is a one-pot synthesis involving an aldehyde, a β-ketoester, and urea (B33335) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.orgelsevierpure.com

One of the widely accepted mechanisms for the Biginelli reaction posits that the first step is the Knoevenagel condensation between the aldehyde (3-nitrobenzaldehyde) and the β-ketoester (isopropyl acetoacetate) to form an arylidene intermediate. researchgate.net this compound is precisely such a pre-formed intermediate. Using this compound directly in a reaction with urea or thiourea (B124793) represents a stepwise approach to the Biginelli synthesis.

The reaction sequence proceeds as follows:

Michael Addition: In the presence of an acid catalyst, urea acts as a nucleophile and attacks the highly electrophilic β-carbon of the this compound. organic-chemistry.org

Cyclization and Dehydration: The resulting open-chain intermediate undergoes an intramolecular cyclization, where one of the amine groups of urea attacks the ketone carbonyl. Subsequent dehydration (loss of a water molecule) from the cyclic intermediate leads to the formation of the stable, six-membered dihydropyrimidinone ring.

The strong electron-withdrawing nature of the 3-nitro group on the phenyl ring facilitates the initial Michael addition of urea, often leading to high yields of the corresponding DHPM product. nih.gov

Table 3: Biginelli-Type Reaction with a Pre-formed Intermediate

| Intermediate | Reagent | Catalyst | Expected Product |

| This compound | Urea | Acid (e.g., HCl, H₂SO₄) | Isopropyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

| This compound | Thiourea | Acid (e.g., HCl, H₂SO₄) | Isopropyl 6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

Structural Characterization and Spectroscopic Analysis of Isopropyl 2 3 Nitrobenzylidene Acetoacetate

Vibrational and Electronic Spectroscopy

Spectroscopic methods provide fundamental insights into the bonding and electronic environments within a molecule. For Isopropyl 2-(3-nitrobenzylidene)acetoacetate, vibrational and nuclear magnetic resonance spectroscopies are key to confirming its functional groups and structural arrangement.

Infrared spectroscopy identifies the functional groups within this compound by measuring the absorption of infrared radiation at characteristic frequencies corresponding to specific molecular vibrations. The key functional groups in this molecule are the α,β-unsaturated ketone, the ester, and the aromatic nitro group.

The IR spectrum is expected to show strong absorptions for the two carbonyl (C=O) groups. The α,β-unsaturated ketone's C=O stretching vibration typically appears in the range of 1666–1685 cm⁻¹. orgchemboulder.com The ester carbonyl stretch is expected at a higher frequency, generally between 1715–1730 cm⁻¹ due to its conjugation. libretexts.org The carbon-carbon double bond (C=C) of the benzylidene group is expected to produce a medium intensity band around 1640–1680 cm⁻¹. vscht.cz

The aromatic nitro (NO₂) group gives rise to two distinct and strong stretching vibrations: an asymmetric stretch between 1550–1475 cm⁻¹ and a symmetric stretch in the 1360–1290 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com Additional expected peaks include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic isopropyl and methyl groups (below 3000 cm⁻¹). vscht.cz

Table 1: Predicted Infrared (IR) Absorption Frequencies

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester C=O | Stretch | 1715 - 1730 | Strong |

| Ketone C=O (α,β-unsaturated) | Stretch | 1666 - 1685 | Strong |

| Alkene C=C | Stretch | 1640 - 1680 | Medium |

| Aromatic NO₂ | Asymmetric Stretch | 1550 - 1475 | Strong |

| Aromatic NO₂ | Symmetric Stretch | 1360 - 1290 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

Proton (¹H) NMR: The ¹H NMR spectrum is predicted to show distinct signals for each unique proton environment. The aromatic protons on the 3-nitrophenyl group are expected to appear in the downfield region (δ 7.5–8.5 ppm) due to the electron-withdrawing effects of the nitro group and the deshielding nature of the aromatic ring. The vinyl proton (=CH) of the benzylidene group would likely resonate as a singlet further downfield, estimated around δ 7.5 ppm. The isopropyl group should exhibit a septet for the single CH proton and a doublet for the six equivalent methyl (CH₃) protons. The acetyl methyl group (CH₃) is expected to appear as a sharp singlet in the δ 2.0–2.5 ppm range.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will show separate signals for each of the unique carbon atoms. The carbonyl carbons of the ester and ketone groups are the most deshielded, appearing far downfield (δ 160–200 ppm). The carbons of the aromatic ring and the C=C double bond are expected in the δ 120–150 ppm range. The carbon bearing the nitro group will be significantly affected. The aliphatic carbons of the isopropyl and acetyl methyl groups will appear in the upfield region (δ 15–70 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| Aromatic H | 7.5 - 8.5 | Ester C=O | ~165 |

| Vinyl H | ~7.5 | Ketone C=O | ~195 |

| Isopropyl CH | 4.9 - 5.2 | Aromatic/Vinyl C | 120 - 150 |

| Acetyl CH₃ | 2.0 - 2.5 | Isopropyl CH | ~70 |

| Isopropyl CH₃ | 1.2 - 1.4 | Acetyl CH₃ | ~25 |

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. This compound has a molecular formula of C₁₄H₁₅NO₅, corresponding to a molecular weight of approximately 277.27 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 277. The fragmentation of this molecular ion is expected to follow pathways dictated by the stability of the resulting fragments. Common fragmentation patterns for esters include the loss of the alkoxy group or the entire ester group. libretexts.org For this molecule, likely fragmentation includes:

Loss of an isopropoxy radical (-•OCH(CH₃)₂): leading to a fragment ion at m/z 218.

Loss of a propyl radical (-•CH(CH₃)₂): resulting in an ion at m/z 234.

Cleavage of the acetyl group (-•COCH₃): producing a fragment at m/z 234.

Fragmentation of the nitrobenzylidene group: The presence of the aromatic ring lends stability, but cleavage at the benzylic position is also common in substituted benzenes. jove.com

X-ray Crystallography: Elucidation of Solid-State Molecular Architecture

The definitive three-dimensional structure of this compound in the solid state has been determined by single-crystal X-ray diffraction. This technique provides precise atomic coordinates, allowing for a detailed analysis of conformation, bond lengths, bond angles, and intermolecular interactions.

The compound crystallizes in the monoclinic space group P2₁/c. The asymmetric unit contains one molecule.

In the crystal lattice, the molecules are not isolated but interact with their neighbors through a network of weak intermolecular forces. While there are no classical hydrogen bond donors (like O-H or N-H), the structure is stabilized by a series of weak C-H···O hydrogen bonds. In this network, hydrogen atoms attached to the aromatic ring and the benzylidene carbon act as donors, while the oxygen atoms of the nitro group and the two carbonyl groups act as acceptors. These interactions link adjacent molecules, building a stable three-dimensional supramolecular architecture. This network of weak hydrogen bonds is crucial in governing the packing of the molecules in the crystal.

Computational and Theoretical Investigations of Isopropyl 2 3 Nitrobenzylidene Acetoacetate

Quantum Mechanical Calculations (e.g., DFT, B3LYP/6-31G**)

Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. Density Functional Theory (DFT) is a prominent method used for these investigations due to its balance of accuracy and computational efficiency, making it suitable for organic molecules of this size. nih.gov The B3LYP hybrid functional, combined with a basis set like 6-31G**, is a commonly employed level of theory for reliable predictions of molecular properties. Current time information in Jackson County, US.

Electronic Structure Properties: Charge Distribution (e.g., ESP Charges) and Frontier Orbitals

A key aspect of quantum mechanical calculations is the determination of a molecule's electronic structure. This provides insights into its reactivity and intermolecular interactions.

Charge Distribution: The distribution of electrons within Isopropyl 2-(3-nitrobenzylidene)acetoacetate would be analyzed to identify electron-rich and electron-deficient regions. Electrostatic Potential (ESP) charges are calculated to map the electrostatic potential onto the molecule's surface. This information is crucial for predicting how the molecule will interact with other molecules, such as biological receptors or reagents.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. For molecules in this class, the distribution of HOMO and LUMO densities would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Predicted Electronic Properties from a Hypothetical DFT Study

| Parameter | Description | Hypothetical Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -2.3 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.2 eV |

| Dipole Moment | Measure of the net molecular polarity | 3.5 D |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT calculation. Specific experimental or computational studies on this compound would be required to determine the actual values.

Geometry Optimization and Energetic Landscapes of Isomers

Geometry optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

Given the presence of rotatable single bonds, the molecule can exist in different conformations (isomers). Computational methods can be used to explore the energetic landscape of these isomers. By calculating the relative energies of different conformers, it is possible to identify the most stable isomer and to understand the energy barriers between different conformations. This is particularly important for understanding the molecule's flexibility and how it might bind to a specific target.

Molecular Mechanics and Dynamics Simulations (e.g., MM2, OPLS2005) for Conformational Sampling

While quantum mechanics provides highly accurate electronic information, it can be computationally expensive for large systems or for simulating molecular motion over time. Molecular mechanics (MM) offers a faster, classical mechanics-based approach.

Conformational Sampling: Force fields like MM2 or OPLS2005 would be used to perform a conformational search for this compound. This process systematically explores the different possible spatial arrangements of the molecule to identify a wide range of low-energy conformations.

Molecular Dynamics (MD) Simulations: Following conformational sampling, MD simulations can be performed to study the dynamic behavior of the molecule over time. An MD simulation would solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation. This is invaluable for understanding the molecule's behavior in different environments, such as in a solvent or interacting with a biological macromolecule.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties. These predicted spectra can be compared with experimental data to validate both the computational model and the experimental structure determination.

Table 2: Predicted Spectroscopic Data and Potential for Experimental Comparison

| Spectroscopic Technique | Predicted Parameters | Purpose of Comparison |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities | To assign experimental IR peaks to specific molecular vibrations. |

| Nuclear Magnetic Resonance (NMR) | Chemical shifts (¹H and ¹³C) | To aid in the structural elucidation and confirm the connectivity of atoms. |

| UV-Visible Spectroscopy | Electronic transition energies and oscillator strengths | To understand the electronic transitions responsible for the observed absorption bands. |

By calculating these parameters for this compound, researchers can gain a deeper understanding of its structure and electronic properties. Discrepancies between predicted and experimental data can lead to a refinement of the computational model or a re-evaluation of the experimental results.

Advanced Academic Applications and Future Research Directions for Isopropyl 2 3 Nitrobenzylidene Acetoacetate

Role in Targeted Organic Synthesis for Bioactive Molecules

The compound is a cornerstone building block in the synthesis of high-value organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its reactive sites allow for diverse chemical transformations, leading to the construction of complex molecular frameworks.

Isopropyl 2-(3-nitrobenzylidene)acetoacetate is a key intermediate in the synthesis of certain 1,4-dihydropyridine (B1200194) (DHP) calcium channel blockers, a class of drugs widely used to manage hypertension. researchgate.net Its most notable application is in the production of Azelnidipine. google.com The synthesis of Azelnidipine employs a modified Hantzsch reaction, a classic method for creating the dihydropyridine (B1217469) core. newdrugapprovals.org In this process, this compound is first prepared through a Knoevenagel condensation between 3-nitrobenzaldehyde (B41214) and isopropyl acetoacetate (B1235776). newdrugapprovals.orgchemicalbook.com This intermediate is then condensed with another key fragment, 3-amino-3-(1-diphenylmethylazetidin-3-ylamino)propenoate, to construct the final, pharmacologically active Azelnidipine molecule. newdrugapprovals.orggoogle.com This strategic use of this compound exemplifies the rational design of bioactive compounds, where its structure is specifically required to build the desired therapeutic agent.

Table 1: Synthesis of this compound The following table outlines a common method for the laboratory and industrial synthesis of the title compound.

| Reaction Type | Reactants | Catalysts | Solvent | Typical Conditions |

| Knoevenagel Condensation | 3-nitrobenzaldehyde, Isopropyl acetoacetate | Piperidine (B6355638), Acetic Acid | Isopropanol (B130326) or other aprotic solvents | 40-80°C, 2-8 hours |

Beyond its specific role in Azelnidipine synthesis, the chemical nature of this compound makes it a valuable platform for creating a wide range of organic compounds. As a β-keto ester, it possesses both electrophilic and nucleophilic sites, rendering it an important synthon in synthetic chemistry. rsc.orgresearchgate.net These reactive centers are crucial for constructing complex medicinal and agrochemical molecules. rsc.org The ester and ketone functionalities can be selectively transformed, and the active methylene (B1212753) group (prior to condensation) allows for various alkylation and condensation reactions. researchgate.net This versatility enables its use as a core building block for diverse heterocyclic systems and other elaborate molecular structures that are of interest in pharmaceutical and agrochemical research and development. rsc.org

Contributions to Advanced Materials Science: Photochromic Systems

While direct applications of this compound in photochromic systems are not yet established, its core molecular structure holds significant potential for this field. Photochromic compounds can change their color upon irradiation with light, making them useful for optical data storage, light modulators, and smart materials. kanto.co.jp Research on other nitrobenzylidene derivatives, such as 2-nitrobenzylidene-5-aminoindazoles, has shown that the photochromic properties are strongly influenced by the electronic effects of the nitro group and the associated π-conjugated system. jst.go.jp The nitrobenzylidene moiety in this compound acts as a chromophore that could potentially undergo reversible photochemical reactions, such as cis-trans isomerization or intramolecular hydrogen transfer, leading to a change in its absorption spectrum and thus its color. Further investigation into modifying its structure could harness these properties to develop novel, T-type photochromic materials that revert to their initial state thermally. kanto.co.jp

Development as a Reagent in Sophisticated Analytical Protocols (e.g., Detection and Quantification)

The development of this compound as a primary reagent in analytical protocols is an area ripe for exploration. The reactivity of β-keto esters is well-documented, and these compounds can serve as precursors in derivatization reactions to enhance the detection and quantification of other analytes. mdpi.comacs.org For example, its functional groups could react with specific analytes to form a new, highly conjugated product that is easily detectable by UV-Vis spectrophotometry or fluorescence spectroscopy. Furthermore, its structure could be incorporated into novel ionophores for ion-selective electrodes or as a component in biosensors. The progress of its own synthesis is monitored by High-Performance Liquid Chromatography (HPLC), confirming its suitability for modern analytical techniques. google.com

Exploration in Specialty Chemical Production and Industrial Catalysis

This compound is itself a product of specialty chemical production, synthesized as a high-purity intermediate for the pharmaceutical industry. google.com The manufacturing process involves a dehydration condensation reaction between isopropyl acetoacetate and 3-nitrobenzaldehyde in an aprotic solvent, often catalyzed by a base like piperidine acetate. google.com Patented methods aim to optimize this process to achieve high yields and purity in a relatively short time, which is crucial for cost-effective industrial production. google.comgoogle.com While the compound is not typically used as a catalyst itself, its production is a key step in a larger value chain for specialty chemicals like Azelnidipine. google.com

Potential in the Synthesis of Deuterium-Labeled Analogues for Mechanistic and Pharmacokinetic Studies

Substituting hydrogen atoms with their heavier isotope, deuterium, is a modern strategy in drug discovery to improve a drug's pharmacokinetic profile. nih.gov This modification, known as deuteration, can slow down metabolic processes, potentially reducing clearance, increasing half-life, and lowering the required dose. nih.govnih.gov Given that dihydropyridine drugs like Azelnidipine undergo significant first-pass hepatic metabolism, they are prime candidates for this approach. nih.gov

Synthesizing a deuterium-labeled analogue of this compound would be the first step toward creating a deuterated version of Azelnidipine. This labeled intermediate would enable detailed mechanistic and pharmacokinetic studies, allowing researchers to trace metabolic pathways and precisely quantify the effects of deuteration on the drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov Such studies are invaluable for understanding how structural modifications impact a drug's behavior in the body and for developing next-generation therapeutics with enhanced efficacy and safety. nih.gov

Table 2: Potential Advanced Applications and Research Directions This table summarizes the prospective academic and industrial uses for this compound.

| Field of Application | Specific Role or Potential Use | Key Structural Features |

| Bioactive Molecule Synthesis | Precursor to 1,4-dihydropyridine Calcium Channel Blockers (e.g., Azelnidipine). newdrugapprovals.orggoogle.com | β-keto ester, Benzylidene group |

| Advanced Materials Science | Potential development of novel photochromic materials. jst.go.jp | Nitrobenzylidene chromophore, π-conjugated system |

| Analytical Protocols | Potential as a derivatizing agent for UV-Vis or fluorescence detection. | Reactive ketone and ester groups |

| Pharmacokinetic Studies | Precursor for deuterium-labeled analogues to study drug metabolism (ADME). nih.govnih.gov | Metabolically relevant sites for deuteration |

Emerging Research Frontiers and Interdisciplinary Applications

Though this compound is well-established as a key precursor in the synthesis of the third-generation dihydropyridine calcium channel blocker, Azelnidipine, its potential extends far beyond this singular application. The unique combination of reactive functional groups within its structure opens avenues for exploration in diverse scientific fields. Future research is poised to leverage this chemical versatility, moving from its current, well-defined role into new frontiers of medicinal chemistry, synthetic methodology, and materials science.

Exploration of Diverse Pharmacological Scaffolds:

The primary academic application of this compound is as a key building block in the Hantzsch synthesis of 1,4-dihydropyridines (DHPs). While the DHP scaffold is famously associated with calcium channel blockers used to treat cardiovascular diseases, extensive research has revealed it to be a "privileged structure" in medicinal chemistry. utrgv.eduresearchgate.netresearchgate.net DHP derivatives have demonstrated a wide spectrum of biological activities, including:

Anticancer properties researchgate.netresearchgate.net

Antitubercular and antimicrobial effects benthamscience.comroyalsocietypublishing.orgnih.gov

Anticonvulsant activity researchgate.netresearchgate.net

Anti-inflammatory applications researchgate.net

Neuroprotective effects researchgate.net

An emerging research frontier lies in utilizing this compound to systematically synthesize libraries of novel, unsymmetrical 1,4-dihydropyridine analogues. By varying the other components in the Hantzsch reaction, researchers can create a multitude of new chemical entities based on this core structure and screen them for a wide range of therapeutic targets beyond the L-type calcium channel. benthamscience.comrsc.orgnih.gov

Versatility as a Synthetic Intermediate:

The chemical reactivity of the compound's constituent parts offers significant opportunities for its use as a versatile intermediate in complex organic synthesis.

Transformation of the Nitro Group: The aromatic nitro group is one of the most useful functional groups in organic synthesis due to its ability to be converted into a variety of other functionalities. wikipedia.org It is a robust electron-withdrawing group that can be readily reduced to form anilines, a foundational transformation in the synthesis of countless pharmaceuticals, dyes, and polymers. acs.orgresearchgate.netjsynthchem.comnih.gov The reduction can be controlled to yield intermediate products like hydroxylamines or azo compounds. wikipedia.org This opens the potential for this compound to serve as a starting material for a completely different class of target molecules where an amino group on the phenyl ring is required.

Reactivity of the Michael Acceptor System: The α,β-unsaturated ketone system makes the molecule an excellent Michael acceptor. researchgate.net This allows for 1,4-conjugate addition reactions with a wide array of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.nethbni.ac.in This classic reaction is a powerful tool for building molecular complexity. acs.org Future research could exploit this reactivity to use this compound as a foundational block for synthesizing complex natural products or other intricate molecular architectures.

Potential in Materials Science:

An exciting and largely unexplored interdisciplinary application for this compound is in the field of materials science. Nitroaromatic compounds (NACs) are a class of molecules with significant industrial use as precursors to dyes and polymers and are central to the function of many energetic materials. nih.gov

More recently, the strong electron-accepting nature of the nitroaromatic system has been exploited in the development of advanced sensory materials. mdpi.com Fluorescent polymers and materials have been designed to detect trace amounts of nitroaromatic explosives through a fluorescence quenching mechanism. mdpi.comnih.gov Given its structure, this compound could be investigated as:

A component in the synthesis of novel polymers.

A functional molecule for creating chemiresistive sensors for detecting NACs or other analytes. mdpi.com

A building block for developing new fluorescent materials where its electron-deficient aromatic ring can interact with electron-rich analytes, making it a potential candidate for chemical sensing applications. researchgate.netresearchgate.net

This foray into materials science would represent a significant expansion from its current biochemical role, highlighting the compound's interdisciplinary potential.

Chemical and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₅NO₅ | acs.org |

| Molecular Weight | 277.27 g/mol | acs.org |

| Physical State | Solid, White to off-white crystal | nih.govnih.gov |

| Density | 1.229 g/cm³ | nih.gov |

| Boiling Point | 404.9 °C at 760 mmHg | nih.gov |

| IUPAC Name | propan-2-yl (2Z)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate | acs.org |

| CAS Number | 39562-25-9 | benthamscience.com |

Q & A

Q. What are the recommended methods for synthesizing Isopropyl 2-(3-nitrobenzylidene)acetoacetate, and how can reaction conditions be optimized?

The compound is synthesized via a two-step process:

- Step 1 : Condensation of isopropyl acetoacetate with 3-nitrobenzaldehyde in toluene to form the intermediate, this compound .

- Step 2 : Cyclization with a β-aminocrotonate derivative (e.g., methyl 3-aminocrotonate) in refluxing ethanol to yield the final dihydropyridine structure, a precursor for calcium channel blockers like Azelnidipine . Optimization includes using ionic liquids (e.g., n-butyl pyridinium tetrafluoroborate) to achieve yields >95% and recyclable reaction systems .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Handling : Use local exhaust ventilation, avoid sparks/open flames (flash point: 73°C), and wear PPE (gloves, goggles, respirators) to prevent skin/eye irritation (H315, H319) .

- Storage : Keep in sealed glass containers, away from light, heat (>186°C), and strong oxidizers. Store in cool, ventilated areas to prevent decomposition .

Q. What analytical techniques are suitable for characterizing this compound’s purity and structure?

- GC/MS : Verify purity (>98% via GC) and detect isomers .

- NMR : Confirm structural integrity (e.g., benzylidene protons and ester groups) .

- Melting Point Analysis : Validate crystalline form (90–92°C) .

- HPLC : Monitor reaction progress during synthesis .

Advanced Research Questions

Q. How does the electronic nature of the 3-nitrobenzylidene group influence the compound’s reactivity in cyclocondensation reactions?

The nitro group acts as a strong electron-withdrawing moiety, enhancing the electrophilicity of the benzylidene carbon. This facilitates nucleophilic attack by β-aminocrotonates during cyclization, driving the formation of 1,4-dihydropyridine rings critical for pharmaceutical activity . Computational studies (e.g., DFT) can model charge distribution to predict regioselectivity .

Q. What strategies can resolve contradictions in reported physicochemical data (e.g., vapor pressure, solubility)?

Discrepancies in vapor pressure (0.0±0.9 mmHg at 25°C) vs. unmeasured values arise from experimental vs. computational methods. Researchers should:

Q. Can this compound act as a ligand or catalyst in organometallic reactions?

Isopropyl acetoacetate derivatives are known to form enolate complexes with metals like zinc. These complexes serve as catalysts in silicone elastomer polycondensation . For example, [Zn(iPr-AA)₂] (where iPr-AA = isopropyl acetoacetate enolate) demonstrates high catalytic activity in crosslinking reactions . Further studies could explore its role in asymmetric catalysis or coordination chemistry.

Q. What are the ecological and toxicological risks of this compound, and how can they be mitigated in lab settings?

- Ecotoxicity : Limited data exist on biodegradability or bioaccumulation . Precautionary measures include using closed-loop waste systems and avoiding aqueous discharge.

- Toxicity : While acute toxicity data are unavailable, structural analogs (e.g., ethyl acetoacetate derivatives) suggest moderate hazards. Conduct Ames tests for mutagenicity and use in vitro models (e.g., HepG2 cells) for preliminary risk assessment .

Methodological Notes

- Synthesis Optimization : Replace toluene with ionic liquids to enhance sustainability and yield .

- Data Gaps : Prioritize experimental determination of missing parameters (e.g., log Pow, ecotoxicity) using OECD guidelines .

- Safety Protocols : Implement fire mitigation measures (CO₂/dry chemical extinguishers) and emergency eyewash stations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.